

Synthesis of Isoquinoline-1-carboxylic Acid via the Reissert Reaction: A Technical Guide

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Compound of Interest

Compound Name: Isoquinoline-1-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of **isoquinoline-1-carboxylic acid**, a valuable scaffold in medicinal chemistry, utilizing the Reissert reaction. The document details the two-step synthesis, which involves the formation of an intermediate Reissert compound, 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, followed by its hydrolysis to the target carboxylic acid. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathways and experimental workflow to support researchers in the practical application of this synthetic route.

Introduction

The isoquinoline core is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. **Isoquinoline-1-carboxylic acid**, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The Reissert reaction provides a reliable and well-established method for the introduction of a carboxyl group at the C-1 position of the isoquinoline ring system.^[1] This reaction proceeds through the formation of a stable intermediate, known as a Reissert compound, which is subsequently hydrolyzed to yield the desired carboxylic acid. This guide offers a comprehensive resource for the practical synthesis of **isoquinoline-1-carboxylic acid** via this classical and efficient transformation.

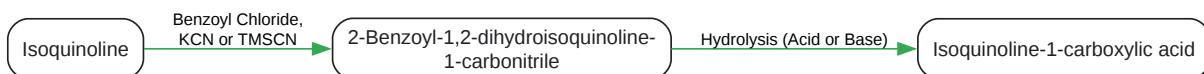
Reaction Overview and Mechanism

The synthesis of **isoquinoline-1-carboxylic acid** via the Reissert reaction is a two-stage process:

- Formation of the Reissert Compound: Isoquinoline is treated with an acyl chloride (typically benzoyl chloride) and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to form an N-acyl-1-cyano-1,2-dihydroisoquinoline, the Reissert compound.
- Hydrolysis: The Reissert compound is then subjected to acidic or basic hydrolysis to convert the nitrile and amide functionalities into a carboxylic acid.

Reaction Pathway

The overall synthetic pathway can be visualized as follows:

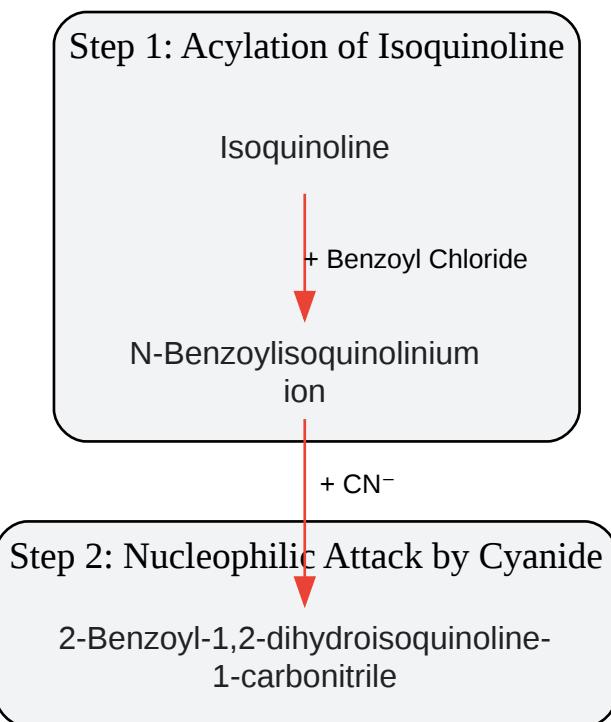


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Caption: Overall workflow for the synthesis of **isoquinoline-1-carboxylic acid**.

Mechanism of Reissert Compound Formation

The formation of the Reissert compound is initiated by the acylation of the isoquinoline nitrogen, which activates the C-1 position for nucleophilic attack by the cyanide ion.

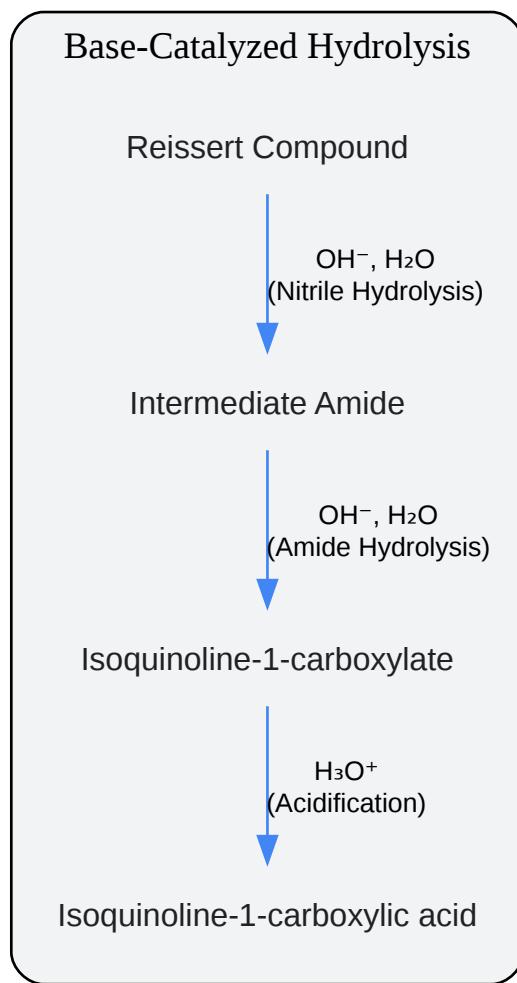


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Caption: Mechanism of Reissert compound formation.

Mechanism of Hydrolysis

The hydrolysis of the Reissert compound can be catalyzed by either acid or base. The following diagram illustrates the base-catalyzed pathway, which involves the hydrolysis of both the nitrile and the N-benzoyl group.



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Caption: Mechanism of base-catalyzed hydrolysis of the Reissert compound.

Quantitative Data

The yields of the Reissert reaction for the synthesis of **isoquinoline-1-carboxylic acid** can vary depending on the specific conditions and reagents employed. The following tables summarize reported yields for the two key steps of the synthesis.

Table 1: Formation of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Acyl Chloride	Cyanide Source	Solvent System	Catalyst	Yield (%)	Reference
Benzoyl chloride	KCN	Dichloromethane/Water	None	58	Organic Syntheses
Benzoyl chloride	TMSCN	Dichloromethane	AlCl ₃	79	S. Ruchirawat et al.
3,4-Dimethoxybenzoyl chloride	TMSCN	Dichloromethane	AlCl ₃	79.0	S. Ruchirawat et al.
Acetyl chloride	TMSCN	Dichloromethane	AlCl ₃	84.1	S. Ruchirawat et al.
Ethyl chloroformate	TMSCN	Dichloromethane	AlCl ₃	88.3	S. Ruchirawat et al.

Table 2: Hydrolysis to Isoquinoline-1-carboxylic Acid

Substrate	Hydrolysis Conditions	Yield (%)	Reference
2-Benzoyl-1-methyl-1,2-dihydroisoquinoline-1-carbonitrile	KOH, H ₂ O, EtOH, reflux	80 (of 1-methylisoquinoline)	Science of Synthesis[1]
2-Benzoyl-1-benzyl-1,2-dihydroisoquinoline-1-carbonitrile	NaOH, H ₂ O, EtOH, reflux	84 (of 1-benzylisoquinoline)	Science of Synthesis[1]

Note: Specific yield data for the direct hydrolysis of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile to **isoquinoline-1-carboxylic acid** is not readily available in the cited literature. The provided yields are for the hydrolysis of C-1 alkylated Reissert compounds to the

corresponding 1-alkylisoquinolines, which serves as a close approximation for the efficiency of the hydrolysis of the N-benzoyl and cyano groups.

Experimental Protocols

Caution: The following procedures involve the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Protocol 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Two-Phase Method)

This protocol is adapted from *Organic Syntheses*.

Materials:

- Isoquinoline
- Benzoyl chloride
- Potassium cyanide (KCN)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- 2 N Hydrochloric acid (HCl)
- 2 N Sodium hydroxide (NaOH)
- Anhydrous potassium carbonate (K_2CO_3)
- Ethyl acetate

Procedure:

- In a round-bottomed flask equipped with a mechanical stirrer, add isoquinoline (1.0 eq) dissolved in dichloromethane.
- In a separate beaker, dissolve potassium cyanide (3.0 eq) in water.
- Combine the two solutions in the reaction flask and stir vigorously to create an emulsion.
- Slowly add benzoyl chloride (1.8 eq) to the stirring mixture over 1 hour. An exothermic reaction will occur, and the dichloromethane may reflux.
- Continue stirring for an additional 3 hours at room temperature.
- Filter the reaction mixture to remove any insoluble material.
- Transfer the filtrate to a separatory funnel and separate the organic layer.
- Wash the organic layer successively with water, 2 N HCl, water, 2 N NaOH, and finally with water.
- Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from boiling ethyl acetate to yield pure 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile.

Protocol 2: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Anhydrous Method)

This protocol is adapted from the work of S. Ruchirawat et al.

Materials:

- Isoquinoline
- Benzoyl chloride
- Trimethylsilyl cyanide (TMSCN)

- Aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Silica gel

Procedure:

- To a solution of isoquinoline (1.0 eq) and benzoyl chloride (1.1 eq) in dry dichloromethane under an inert atmosphere, add a catalytic amount of aluminum chloride.
- Add trimethylsilyl cyanide (1.2 eq) to the mixture.
- Stir the reaction at room temperature for approximately 4 hours.
- Upon completion of the reaction (monitored by TLC), pass the mixture through a short column of silica gel to remove the aluminum salts.
- Concentrate the eluate under reduced pressure to afford the Reissert compound.

Protocol 3: Hydrolysis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile to Isoquinoline-1-carboxylic Acid

This protocol is adapted from the hydrolysis of an alkylated Reissert compound described in *Science of Synthesis*.^[1]

Materials:

- 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
- Ethanol (EtOH)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Water (H_2O)
- Concentrated Hydrochloric acid (HCl)

- Diethyl ether (Et_2O) or other suitable organic solvent

Procedure:

- Dissolve the Reissert compound (1.0 eq) in ethanol.
- Prepare a solution of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq) in water and add it to the ethanolic solution of the Reissert compound.
- Reflux the mixture for 2-3 hours.
- After cooling to room temperature, remove the ethanol by distillation under reduced pressure.
- Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove non-acidic byproducts.
- Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the **isoquinoline-1-carboxylic acid**.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.
- The product can be further purified by recrystallization if necessary.

Conclusion

The Reissert reaction remains a highly effective and versatile method for the synthesis of **isoquinoline-1-carboxylic acid**. This guide has provided a detailed overview of the reaction, including mechanistic insights, quantitative yield data, and comprehensive experimental protocols. By offering both the classical two-phase and a modern anhydrous method for the formation of the key Reissert intermediate, researchers are equipped with options to suit their specific needs and available reagents. The provided hydrolysis protocol, adapted from a reliable source, offers a clear pathway to the final product. The structured data and visual diagrams are intended to facilitate a deeper understanding and successful implementation of this important synthetic transformation in the fields of chemical research and drug development.

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References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
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